![molecular formula C22H21N5OS B2821933 N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-60-3](/img/structure/B2821933.png)
N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits interesting electronic properties due to its π-conjugated system. Researchers have explored its potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-donating and accepting moieties make it a candidate for charge transport and light emission applications .
- The triazole and thioamide groups in this compound suggest potential photocatalytic activity. Researchers have investigated its use as a photocatalyst for water splitting, CO₂ reduction, and other solar-driven reactions. Its unique structure may enhance charge separation and improve overall efficiency .
- The compound’s heterocyclic scaffold and aromatic rings make it an interesting target for drug design. Researchers have explored its potential as an enzyme inhibitor, antimicrobial agent, or anticancer drug. Structural modifications could enhance its bioactivity and selectivity .
- The thioamide linkage provides a handle for functionalization, making it useful in materials science. Researchers have synthesized derivatives for applications in nanomaterials, sensors, and molecular recognition. Its self-assembly properties could lead to novel nanostructures .
- The compound’s triazole moiety can participate in hydrogen bonding and π-π interactions. Researchers have explored its use in supramolecular assemblies, host-guest complexes, and molecular recognition. Its binding affinity for specific guests could have applications in drug delivery or sensing .
- Researchers have incorporated this compound into polymer matrices to create functional thin films. Its optical properties, solubility, and film-forming ability make it suitable for applications such as waveguides, sensors, and optical coatings .
- The compound’s aromatic rings and triazole group can serve as fluorophores. Researchers have explored its use as a fluorescent probe for cellular imaging, tracking biological processes, or detecting specific biomolecules. Its photophysical properties are of interest in this context .
- The thioamide group suggests potential adsorption properties. Researchers have investigated its use for removing pollutants from water or air. Its affinity for heavy metals or organic contaminants could be harnessed in environmental cleanup applications .
Organic Electronics and Optoelectronics
Photocatalysis and Solar Energy Conversion
Drug Discovery and Medicinal Chemistry
Materials Science and Nanotechnology
Supramolecular Chemistry and Host-Guest Interactions
Polymer Chemistry and Thin Films
Biological Imaging and Fluorescent Probes
Environmental Remediation and Adsorption
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-5-9-18(13-16)21-24-25-22(27(21)26-11-3-4-12-26)29-15-20(28)23-19-10-6-8-17(2)14-19/h3-14H,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQWBMBUYJNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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